![molecular formula C18H20N2O3S B2885376 N-phenyl-4-piperidin-1-ylsulfonylbenzamide CAS No. 393125-05-8](/img/structure/B2885376.png)
N-phenyl-4-piperidin-1-ylsulfonylbenzamide
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Overview
Description
“N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound with the molecular formula C18H20N2O3S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” were not found in the search results, piperidine derivatives are widely used in drug discovery and can be synthesized from different cyclic or acyclic precursors . The synthetic strategies often involve ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-phenyl-4-piperidin-1-ylsulfonylbenzamide” is characterized by a piperidine ring attached to a phenyl group via a sulfonyl linkage . The exact three-dimensional structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Anticancer Applications
N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives have been studied for their potential as anticancer agents . Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells by activating pathways related to hypoxia-inducible factor 1 (HIF-1), which plays a critical role in tumor adaptation to hypoxic conditions .
Antimicrobial Activity
Compounds with the piperidine nucleus, like N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide, are known to exhibit antimicrobial properties . They have been utilized in developing new treatments against resistant strains of bacteria and other pathogens .
Analgesic Properties
The piperidine moiety is a key component in many analgesic drugs. Derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide may offer new pathways for creating pain-relief medications, particularly those targeting neuropathic pain .
Anti-Inflammatory Uses
Piperidine derivatives are also being explored for their anti-inflammatory effects . These compounds could lead to the development of novel anti-inflammatory drugs that might be more effective or have fewer side effects than current medications .
Antipsychotic Potential
The structure of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide aligns with many known antipsychotic drugs. Research into piperidine derivatives could pave the way for new treatments for psychiatric disorders .
Antiviral and Antimalarial Effects
Piperidine-based compounds have shown promise in treating viral and malarial infections. The structural features of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide could be key in designing drugs to combat these diseases .
Anti-Alzheimer’s Research
The piperidine ring is present in several compounds being investigated for the treatment of Alzheimer’s disease. N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide derivatives might contribute to the discovery of drugs that can alleviate or reverse cognitive decline .
Antihypertensive Applications
Due to the versatile nature of the piperidine nucleus, derivatives of N-phenyl-4-(piperidin-1-ylsulfonyl)benzamide are being studied for their potential use in managing hypertension, offering a new approach to controlling high blood pressure .
Safety and Hazards
properties
IUPAC Name |
N-phenyl-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)24(22,23)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZFEJVNRDAGLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-piperidin-1-ylsulfonylbenzamide |
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